10-Chloro-1,1-diethoxydecane
Overview
Description
10-Chloro-1,1-diethoxydecane is an organic compound with the molecular formula C14H29ClO2 and a molar mass of 264.83 g/mol This compound appears as a colorless liquid or solid and is slightly soluble in water but soluble in organic solvents . It is primarily used as a surfactant and emulsifier in various industrial applications .
Preparation Methods
The preparation of 10-Chloro-1,1-diethoxydecane typically involves the reaction of 10-bromo-1,1-diethoxydecane with thionyl chloride under inert gas protection to prevent the release of dangerous gases . The reaction conditions must be carefully controlled to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
10-Chloro-1,1-diethoxydecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Cleavage of the Ether Bond: The ether bond (C-O-C) can be cleaved under acidic or basic conditions, yielding chloro-decanol and ethanol.
Common reagents used in these reactions include strong acids or bases for ether bond cleavage and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
10-Chloro-1,1-diethoxydecane has several applications in scientific research:
Organic Synthesis: It serves as a building block for creating more complex molecules due to the presence of a chlorine atom and two ethoxy groups.
Material Science: The compound’s hydrophobic hydrocarbon chain and functional groups make it useful in research related to lubricants and self-assembling materials.
Industrial Applications: It is used as a surfactant, emulsifier, wetting agent, foaming agent, acid removal agent, and defoamer in various industries.
Mechanism of Action
The mechanism of action of 10-Chloro-1,1-diethoxydecane involves its interaction with molecular targets through its functional groups. The chlorine atom and ethoxy groups can participate in various chemical reactions, influencing the compound’s behavior in different environments . The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or material science.
Comparison with Similar Compounds
10-Chloro-1,1-diethoxydecane can be compared with other similar compounds, such as:
10-Bromo-1,1-diethoxydecane: Similar in structure but contains a bromine atom instead of chlorine.
10-Chlorodecanal: Contains a chlorine atom but differs in the presence of an aldehyde group instead of ethoxy groups.
Properties
IUPAC Name |
10-chloro-1,1-diethoxydecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29ClO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGYUTQJILAMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCCCCCCCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676797 | |
Record name | 10-Chloro-1,1-diethoxydecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221273-58-0 | |
Record name | 10-Chloro-1,1-diethoxydecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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